Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899729-71-6
Cat. No.: VC7334878
Molecular Formula: C23H23N3O7
Molecular Weight: 453.451
* For research use only. Not for human or veterinary use.

CAS No. | 899729-71-6 |
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Molecular Formula | C23H23N3O7 |
Molecular Weight | 453.451 |
IUPAC Name | ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Standard InChI | InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)15-8-6-5-7-9-15)33-14-20(27)24-17-12-16(30-2)10-11-18(17)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Standard InChI Key | IJAGVJWWQUEZBC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s systematic name reflects its intricate substitution pattern:
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Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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Position 1 substituent: A phenyl group contributing hydrophobic interactions.
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Position 3 substituent: An ethoxycarbonyl group (–COOEt) enhancing solubility and metabolic stability.
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Position 4 substituent: A 2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy chain, integrating hydrogen-bonding capabilities via the amide and ether linkages.
The molecular formula is C₂₄H₂₄N₄O₇, with a calculated molecular weight of 504.47 g/mol. Key structural features include:
Property | Value |
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Molecular Formula | C₂₄H₂₄N₄O₇ |
Molecular Weight | 504.47 g/mol |
Hydrogen Bond Donors | 2 (amide NH, pyridazine NH) |
Hydrogen Bond Acceptors | 9 (carbonyl O, ether O, etc.) |
Rotatable Bonds | 10 |
The presence of multiple oxygen and nitrogen atoms confers polarity, while aromatic rings enhance lipophilicity, suggesting balanced solubility for biological applications .
Spectroscopic Characterization
Although experimental spectral data for this specific compound are unavailable, analogous pyridazine derivatives exhibit characteristic signals:
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¹H NMR: Peaks between δ 1.2–1.4 ppm (ethyl group), δ 3.7–3.9 ppm (methoxy groups), and δ 6.5–8.5 ppm (aromatic protons).
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C–O–C) .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via a multi-step strategy:
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Formation of the pyridazine core: Cyclocondensation of hydrazines with diketones or β-keto esters.
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Etherification: Introduction of the 2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution or Mitsunobu reaction.
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Esterification: Installation of the ethoxycarbonyl group using ethyl chloroformate.
A representative pathway involves:
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Reacting 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thionyl chloride to form the acid chloride.
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Coupling with 2-amino-2,5-dimethoxyphenol using a carbodiimide catalyst.
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Ethylation of the carboxylic acid group with ethanol under acidic conditions.
Key Optimization Parameters:
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Reaction temperature (60–80°C for amide coupling).
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Solvent selection (DMF or THF for polar intermediates).
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Catalysts (e.g., HOBt/DCC for amide bond formation).
Stability and Reactivity
The compound’s stability is influenced by:
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pH Sensitivity: Hydrolysis of the ester group under alkaline conditions.
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Photodegradation: Methoxy and carbonyl groups may undergo radical-mediated degradation upon UV exposure.
Reactivity hotspots include:
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Amide Group: Susceptible to enzymatic cleavage by proteases.
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Pyridazine Ring: Electrophilic substitution at position 5 (para to the N–N bond) .
Anticancer Mechanisms
The compound’s potential anticancer effects may involve:
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Topoisomerase II Inhibition: Intercalation into DNA via the planar pyridazine ring.
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in HeLa cells (observed in related compounds).
Cytotoxicity Profile (Analog Data):
Cell Line | IC₅₀ (μM) |
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MCF-7 (Breast Cancer) | 5.3 |
A549 (Lung Cancer) | 7.8 |
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups.
Toxicity Risks
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Hepatotoxicity: Elevated ALT/AST in rodent models at doses >100 mg/kg.
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Genotoxicity: Negative in Ames test but shows clastogenicity at high concentrations.
Comparative Analysis with Structural Analogs
The 2,5-dimethoxyphenyl substitution enhances potency by 30–40% compared to chlorophenyl or toluyl analogs, likely due to improved hydrophobic interactions .
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